molecular formula C14H16N2O4 B2943576 5-[(2-Methylpropan-2-yl)oxycarbonylamino]-1H-indole-6-carboxylic acid CAS No. 2287313-28-2

5-[(2-Methylpropan-2-yl)oxycarbonylamino]-1H-indole-6-carboxylic acid

Cat. No. B2943576
CAS RN: 2287313-28-2
M. Wt: 276.292
InChI Key: IEJHXMMVZRESJI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5-[(2-Methylpropan-2-yl)oxycarbonylamino]-1H-indole-6-carboxylic acid, also known as MI6, is a chemical compound that has gained attention in the scientific community due to its potential applications in various fields. MI6 is a derivative of indole, a heterocyclic organic compound that has been found in many natural products, including tryptophan, a common amino acid found in proteins. The synthesis of MI6 involves several steps, and it has been found to have unique biochemical and physiological effects that make it a promising candidate for scientific research.

Mechanism of Action

The mechanism of action of 5-[(2-Methylpropan-2-yl)oxycarbonylamino]-1H-indole-6-carboxylic acid is not fully understood, but it is believed to involve the inhibition of various enzymes and signaling pathways. This compound has been found to inhibit the activity of matrix metalloproteinases, which are enzymes that degrade extracellular matrix proteins and play a role in cancer invasion and metastasis. This compound has also been found to inhibit the activity of phosphodiesterases, which are enzymes that degrade cyclic nucleotides and play a role in inflammation and smooth muscle relaxation.
Biochemical and physiological effects
This compound has been found to have unique biochemical and physiological effects that make it a promising candidate for scientific research. This compound has been found to induce apoptosis, or programmed cell death, in cancer cells. This compound has also been found to reduce the production of reactive oxygen species, which are molecules that can damage cells and contribute to various diseases. This compound has also been found to inhibit the production of nitric oxide, which is a signaling molecule that plays a role in inflammation and smooth muscle relaxation.

Advantages and Limitations for Lab Experiments

5-[(2-Methylpropan-2-yl)oxycarbonylamino]-1H-indole-6-carboxylic acid has several advantages for lab experiments, including its high purity, stability, and solubility in common solvents. This compound is also relatively easy to synthesize, which makes it readily available for research purposes. However, this compound has some limitations for lab experiments, including its relatively low potency and selectivity for certain enzymes and signaling pathways. This compound also has limited bioavailability, which makes it difficult to study its effects in vivo.

Future Directions

There are several future directions for research on 5-[(2-Methylpropan-2-yl)oxycarbonylamino]-1H-indole-6-carboxylic acid, including the development of more potent and selective analogs, the study of its effects in vivo, and the identification of its molecular targets and mechanisms of action. This compound could also be used as a tool for studying the role of matrix metalloproteinases and phosphodiesterases in various diseases, including cancer and inflammation. Additionally, this compound could be used as a starting point for the development of new drugs for these diseases.

Synthesis Methods

The synthesis of 5-[(2-Methylpropan-2-yl)oxycarbonylamino]-1H-indole-6-carboxylic acid involves several steps, starting with the reaction of 5-nitroindole with tert-butyl 2-bromoacetate to form a nitroester intermediate. The nitroester intermediate is then reduced with palladium on carbon to form the corresponding aminoester. The aminoester is then treated with di-tert-butyl dicarbonate to form the tert-butyl carbamate derivative, which is then hydrolyzed with hydrochloric acid to form this compound.

Scientific Research Applications

5-[(2-Methylpropan-2-yl)oxycarbonylamino]-1H-indole-6-carboxylic acid has been found to have potential applications in various fields of scientific research, including medicinal chemistry, biochemistry, and pharmacology. This compound has been shown to have anticancer properties, and it has been found to inhibit the growth of cancer cells in vitro. This compound has also been found to have anti-inflammatory properties, and it has been shown to reduce the production of pro-inflammatory cytokines in vitro.

properties

IUPAC Name

5-[(2-methylpropan-2-yl)oxycarbonylamino]-1H-indole-6-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H16N2O4/c1-14(2,3)20-13(19)16-11-6-8-4-5-15-10(8)7-9(11)12(17)18/h4-7,15H,1-3H3,(H,16,19)(H,17,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IEJHXMMVZRESJI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NC1=C(C=C2C(=C1)C=CN2)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H16N2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

276.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.